Benzamide, 4-chloro-N-(2,6-diphenyl-4-pyrimidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(2,6-diphenylpyrimidin-4-yl)benzamide is a chemical compound that belongs to the class of pyrimidine derivatives These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2,6-diphenylpyrimidin-4-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,6-diphenylpyrimidine-4-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, solvent, and reaction time is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(2,6-diphenylpyrimidin-4-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce corresponding oxides.
Scientific Research Applications
4-chloro-N-(2,6-diphenylpyrimidin-4-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-chloro-N-(2,6-diphenylpyrimidin-4-yl)benzamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2,6-diaminopyrimidine: This compound shares the pyrimidine core but has different substituents, leading to distinct properties and applications.
2,6-diphenylpyrimidine-4-amine: Similar in structure but lacks the benzamide moiety, resulting in different biological activities.
Uniqueness
4-chloro-N-(2,6-diphenylpyrimidin-4-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrimidine ring with phenyl groups and a benzamide moiety makes it a versatile compound for various research and industrial applications .
Biological Activity
Benzamide, 4-chloro-N-(2,6-diphenyl-4-pyrimidinyl)-, also known by its CAS number 820961-38-4, is a compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Overview of Biological Activity
Benzamide derivatives are known for their various pharmacological properties, including antitumor, antimicrobial, and anti-inflammatory activities. The specific compound has shown promise in several areas:
- Antitumor Activity : Research indicates that benzamide derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For instance, compounds similar to benzamide have been identified as effective inhibitors of PLK4 (polo-like kinase 4), which is crucial for cell division in cancer cells .
- Antimicrobial Properties : Some benzamide derivatives exhibit significant antimicrobial activity against a range of pathogens. This includes efficacy against both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .
- Mechanism of Action : The biological activity of benzamide compounds is often attributed to their ability to interact with various molecular targets. For example, they can bind to enzymes or receptors, modulating their activity and affecting cellular pathways critical for disease progression.
Synthesis Methods
The synthesis of 4-chloro-N-(2,6-diphenyl-4-pyrimidinyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 2,6-diphenylpyrimidine-4-amine. The reaction conditions generally include:
-
Reagents :
- 4-chlorobenzoyl chloride
- 2,6-diphenylpyrimidine-4-amine
- Base (e.g., triethylamine)
- Solvent (e.g., dichloromethane)
- Procedure :
Case Studies and Research Findings
Several studies have explored the biological activities of benzamide derivatives:
- Antitumor Studies :
- Antimicrobial Activity :
-
Mechanistic Insights :
- Research has indicated that benzamide derivatives can act as histone deacetylase inhibitors (HDACi), which are important in regulating gene expression involved in cancer progression . The structural features that enhance their binding affinity to target enzymes have been analyzed using structure-activity relationship (SAR) studies.
Comparative Analysis
To better understand the unique properties of benzamide, 4-chloro-N-(2,6-diphenyl-4-pyrimidinyl)- compared to similar compounds, consider the following table:
Compound Name | Antitumor Activity | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
Benzamide, 4-chloro-N-(2,6-diphenyl-4-pyrimidinyl)- | High | Moderate | Enzyme inhibition |
4-chloro-2,6-diaminopyrimidine | Moderate | Low | Direct receptor interaction |
2,6-diphenylpyrimidine-4-amine | Low | High | Binds to DNA and RNA |
Properties
CAS No. |
820961-38-4 |
---|---|
Molecular Formula |
C23H16ClN3O |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
4-chloro-N-(2,6-diphenylpyrimidin-4-yl)benzamide |
InChI |
InChI=1S/C23H16ClN3O/c24-19-13-11-18(12-14-19)23(28)27-21-15-20(16-7-3-1-4-8-16)25-22(26-21)17-9-5-2-6-10-17/h1-15H,(H,25,26,27,28) |
InChI Key |
DSWKVXIBGFFTBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.